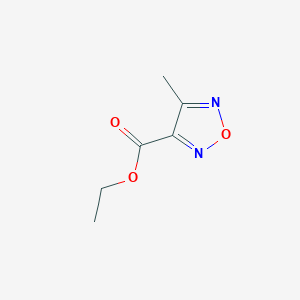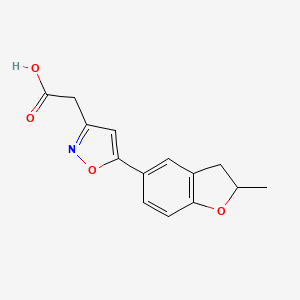
1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound with multiple functional groups, including triazine, dimethylamino, pyrrolidine, and thiophene
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea typically involves multistep organic reactions. The starting materials often include 1,3,5-triazine derivatives, which are functionalized through nucleophilic substitution reactions. The introduction of dimethylamino and pyrrolidine groups occurs through condensation reactions under controlled conditions, ensuring the stability of the triazine ring. The final step involves the formation of the urea linkage with thiophene-2-carboxylic acid, utilizing catalysts such as carbodiimides under mild temperatures and in an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production scales up these synthetic processes using high-throughput reactors and automated synthesis equipment. Process optimization focuses on maximizing yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction times are adjusted to achieve efficient production, often employing continuous flow synthesis to streamline the process and reduce waste.
化学反応の分析
Types of Reactions: 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized at the thiophene ring, forming sulfoxides or sulfones under the influence of strong oxidizing agents like hydrogen peroxide or peracids.
Reduction: The triazine ring and dimethylamino groups can be reduced, often using reagents such as lithium aluminum hydride.
Common Reagents and Conditions: These reactions commonly use reagents like hydrochloric acid, sodium hydroxide, and organic solvents such as dichloromethane or ethanol under specific conditions, including controlled temperatures and inert atmospheres.
Major Products Formed: Major products depend on the specific reactions but often include substituted triazine derivatives, thiophene oxidized products, and various urea derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, its functional groups allow it to act as a molecular probe or as an inhibitor in enzymatic studies, particularly involving proteins that interact with triazine derivatives.
Medicine: The compound's unique structure makes it a candidate for drug discovery, potentially offering antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In industrial applications, it may be used in the development of advanced materials, such as polymers and resins, given its ability to introduce functional groups that enhance material properties.
作用機序
Molecular Targets and Pathways: The compound's effects are exerted through interactions with specific molecular targets, such as enzymes or receptors that recognize the triazine or thiophene moieties. These interactions can inhibit enzymatic activity or modulate receptor signaling pathways, leading to desired biological effects.
類似化合物との比較
1,3,5-Triazine derivatives with different substituents.
Compounds with dimethylamino groups attached to various heterocycles.
Thiophene-based ureas with alternative substituents.
Uniqueness: The uniqueness of 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea lies in its combination of functional groups, providing a versatile scaffold for chemical modifications and enhancing its potential applications across multiple scientific fields. Its ability to undergo diverse chemical reactions while maintaining stability under various conditions makes it particularly valuable for research and industrial purposes.
特性
IUPAC Name |
1-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7OS/c1-21(2)13-17-11(18-14(20-13)22-7-3-4-8-22)10-16-15(23)19-12-6-5-9-24-12/h5-6,9H,3-4,7-8,10H2,1-2H3,(H2,16,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFNPXQUGNYTRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(3S,4R)-4-(1-Methylpyrazol-4-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methanol](/img/structure/B2452473.png)
![[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/new.no-structure.jpg)
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2452475.png)
![[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide](/img/structure/B2452477.png)
![3-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonyl-6-fluoropyridazine](/img/structure/B2452478.png)
![(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2452479.png)

![1-(4-chlorobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2452481.png)
![N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2452482.png)
